Benzhydrylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

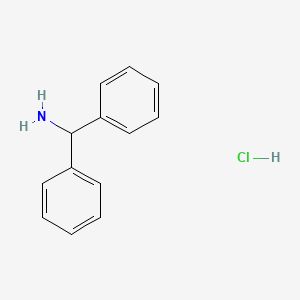

2D Structure

Properties

IUPAC Name |

diphenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHWJRSPVJBHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200644 | |

| Record name | Benzhydrylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-34-5 | |

| Record name | Benzenemethanamine, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzhydrylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydrylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzhydrylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydrylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzhydrylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ568SDT78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzhydrylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrylamine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and organic synthesis. Its rigid diphenylmethane backbone serves as a foundational scaffold for a wide array of pharmacologically active molecules. This document provides an in-depth overview of the fundamental properties, synthesis, purification, and spectral characterization of this compound. Furthermore, it explores its application in drug development, exemplified by the wakefulness-promoting agent Modafinil, and details the associated signaling pathways. This guide is intended to be a comprehensive resource, incorporating detailed experimental protocols and data presented in a clear, accessible format to support research and development endeavors.

Core Properties of this compound

This compound is the salt form of 1,1-diphenylmethylamine, valued for its stability and utility as a synthetic intermediate.[1]

Physical and Chemical Properties

The fundamental physical and chemical identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | diphenylmethanaminium chloride | [1] |

| Synonyms | 1,1-Diphenylmethylamine hydrochloride, α-Aminodiphenylmethane HCl | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 5267-34-5 | [1] |

| Molecular Formula | C₁₃H₁₄ClN | [1] |

| Molecular Weight | 219.71 g/mol | [1] |

| Melting Point | 293-295 °C | [1] |

| Solubility | Sparingly soluble in cold water. | [1] |

| Storage Conditions | Store at 0-8 °C, protect from moisture. | [1] |

Spectral Data

The following tables provide characteristic spectral data for the free base, benzhydrylamine, which is structurally representative for analytical purposes.

¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons | [2],[3] |

| ~ 5.15 | Singlet | 1H | Methine proton (CH) | [2] |

| ~ 1.70 | Singlet | 2H | Amine protons (NH₂) | [2] |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~ 145.0 | Quaternary aromatic C | [4],[1] |

| ~ 128.5 | Aromatic CH | [4],[1] |

| ~ 127.0 | Aromatic CH | [4],[1] |

| ~ 126.5 | Aromatic CH | [4],[1] |

| ~ 58.0 | Methine C (CH-NH₂) | [4],[1] |

FT-IR Spectral Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~ 3370, ~3300 | Medium | N-H stretching (asymmetric & symmetric) | [1],[3] |

| ~ 3060, ~3020 | Medium | Aromatic C-H stretching | [1],[3] |

| ~ 1600, ~1490 | Strong | Aromatic C=C bending | [1],[3] |

| ~ 1450 | Strong | CH₂ scissoring | [1],[3] |

| ~ 700, ~740 | Strong | Monosubstituted benzene bending | [1],[3] |

Synthesis and Purification Protocols

The synthesis of this compound is typically a multi-step process. A common and effective route involves the formation of a benzophenone oxime intermediate, followed by reduction and salt formation.

Experimental Protocol: Synthesis

This process is divided into two primary stages: the synthesis of the benzophenone oxime intermediate and its subsequent conversion to benzhydrylamine, followed by salt formation.

Stage 1: Synthesis of Benzophenone Oxime [2][5]

-

Reagents & Setup: In a round-bottomed flask, combine benzophenone (10 g, 0.055 mol), hydroxylamine hydrochloride (6 g, 0.086 mol), 95% ethanol (20 mL), and water (4 mL).

-

Reaction Initiation: While stirring or shaking, add sodium hydroxide pellets (11 g, 0.275 mol) to the mixture in portions. The reaction may become exothermic; cool the flask with tap water if necessary.

-

Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.

-

Precipitation: After reflux, cool the flask. Pour the contents into a beaker containing a solution of concentrated hydrochloric acid (30 mL) in water (200 mL). A white solid (benzophenone oxime) will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.

-

Drying: Dry the collected benzophenone oxime. The crude product is typically of sufficient purity for the next step. The expected yield is approximately 98-99%.

Stage 2: Reduction and Salt Formation to this compound [2][6]

This stage is adapted from a patented industrial process utilizing a Leuckart-type reaction followed by hydrolysis.

-

Reaction Setup: Combine benzophenone (100g), formamide (148g), and a catalyst such as 200-300 mesh chromatographic silica gel (10g) in a suitable reaction vessel.

-

Leuckart Reaction: Heat the mixture to 185-190 °C and maintain the reaction for 3-4 hours. This step forms N-formyl-benzhydrylamine.

-

Workup of Intermediate: Cool the reaction mixture and add water. Stir to disperse the mixture, then collect the solid product by filtration. Wash and dry the solid to yield the crude N-formyl-benzhydrylamine.

-

Hydrolysis: Transfer the dried intermediate to a flask with absolute ethanol (e.g., 360ml for 120g of intermediate) and add concentrated hydrochloric acid (e.g., 110g).

-

Reflux: Heat the mixture to reflux and maintain for approximately 1.5 hours to ensure complete hydrolysis.

-

Crystallization and Isolation: Cool the solution to induce crystallization of this compound. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the final this compound product. An ethanol/water solvent system is often suitable for amine hydrochlorides.[7]

-

Solvent Preparation: Prepare a solvent mixture, for example, 80% ethanol in water.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat on a hot plate while stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely.

Applications in Drug Development & Signaling Pathways

The benzhydryl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs. Its derivatives exhibit a wide range of biological activities, including antihistaminic, antiviral, and anticancer properties.

Case Study: Modafinil and the Dopamine Transporter

A prominent example of a drug featuring a benzhydryl-like core is Modafinil, a wakefulness-promoting agent used to treat narcolepsy.[1] Although not a direct amine derivative, its synthesis often involves benzhydryl intermediates. The primary mechanism of action of Modafinil involves the inhibition of the dopamine transporter (DAT).[1][2]

The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic signaling.[2] By blocking DAT, Modafinil increases the extracellular concentration of dopamine, enhancing alertness and wakefulness.[1]

Visualization of Synthetic and Signaling Pathways

The following diagrams illustrate the key experimental workflow for synthesis and the signaling pathway affected by Modafinil.

Caption: Synthetic workflow for Benzhydrylamine HCl.

Caption: Modafinil's mechanism of action on the DAT.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1] In case of contact, flush the affected area with copious amounts of water.[1] During combustion, it may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1]

Conclusion

This compound remains a cornerstone intermediate for the synthesis of a multitude of biologically active compounds. This guide has provided a detailed summary of its core properties, including comprehensive tables of physical and spectral data. The experimental protocols for its synthesis and purification offer a practical basis for laboratory work. Understanding its role as a scaffold, as illustrated by the mechanism of Modafinil, highlights its continued importance in drug discovery and development. The data and methodologies presented herein serve as a valuable technical resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzhydrylamine(91-00-9) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzhydrylamine | C13H13N | CID 7036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Technical Guide: Synthesis of Benzhydrylamine Hydrochloride via the Leuckart Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of benzhydrylamine hydrochloride, a key starting material for various pharmaceuticals, utilizing the Leuckart reaction. The guide details the reaction mechanism, experimental protocols, and process optimization strategies.

Introduction to the Leuckart Reaction

The Leuckart reaction is a well-established method in organic chemistry for the reductive amination of aldehydes and ketones to produce the corresponding amines.[1][2][3][4] Named after its developer, Rudolf Leuckart, the reaction typically employs ammonium formate or formamide as both the nitrogen donor and the reducing agent.[1] The process requires high temperatures, often between 120°C and 185°C.[1][5][6] In the synthesis of benzhydrylamine, the ketone benzophenone is converted to an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[3][7] This method is a cornerstone for producing primary, secondary, and tertiary amines from carbonyl compounds.[8][9]

Reaction Mechanism

The Leuckart reaction can proceed through different pathways depending on the reagents used. When formamide is the reagent for converting a ketone like benzophenone, the mechanism involves two main stages:

-

Formation of the N-formyl Intermediate: Formamide acts as a nucleophile, attacking the carbonyl carbon of benzophenone. This is followed by dehydration to form an N-formyl derivative.[1][2]

-

Reduction and Hydrolysis: The N-formyl intermediate is then reduced. Subsequently, acidic hydrolysis cleaves the formyl group to yield the primary amine, benzhydrylamine, which is then converted to its hydrochloride salt.[3][7]

Caption: Figure 1: Leuckart Reaction Mechanism for Benzhydrylamine Synthesis.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound from benzophenone. The protocol is divided into the initial reductive amination, subsequent hydrolysis, and final purification.

A notable improvement to the classical Leuckart reaction involves the use of a silica gel catalyst, which significantly reduces reaction time and improves yield.[7]

Step 1: Leuckart Reaction (Reductive Amination)

-

To a reaction vessel, add benzophenone, formamide, and 100-300 mesh chromatography silica gel. The recommended molar ratio of formamide to benzophenone is 5-6:1, and the silica gel should be 5-20% of the mass of the benzophenone.[7]

-

Heat the mixture to reflux at approximately 168°C.[7]

-

Maintain the reaction for 3-4 hours. Progress can be monitored via HPLC.[7]

-

Upon completion, the reaction yields the intermediate, N-benzhydrylformamide. The crude product yield is typically between 96-98%.[7]

Step 2: Hydrolysis and Salt Formation

-

Transfer the crude N-benzhydrylformamide intermediate to a new flask.

-

Add absolute ethanol and activated carbon for decolorization.[7]

-

Heat the mixture to reflux, then filter to remove the activated carbon and silica dioxide.[7]

-

To the filtrate, add concentrated hydrochloric acid.[7]

-

Reflux the acidic mixture for approximately 1.5 hours to ensure complete hydrolysis.[7]

Step 3: Isolation and Purification

-

Cool the reaction mixture to induce crystallization of this compound.[7]

-

Collect the crystals by filtration.

-

Wash the crystals and dry them to obtain the final product.[7]

-

This process typically results in a final yield of around 80% with a purity of ≥99.9% as determined by HPLC.[7]

Further optimization involves adjusting reactant molar ratios to dramatically decrease reaction times.[10]

-

Combine benzophenone, formamide, and formic acid. A reaction with a 95% isolated yield of the benzhydrylformamide intermediate was achieved in just 15 minutes.[6][10]

-

The reaction is heated to 160-185°C.[10]

-

Following the rapid formation of the intermediate, proceed with acid hydrolysis as described in Protocol 1 (Step 2). The hydrolysis can also be accelerated by using a solvent like methanol with concentrated hydrochloric acid at an elevated temperature.[5][10]

Data Presentation: Reaction Parameter Comparison

The following table summarizes the quantitative data from a patented, improved Leuckart reaction protocol compared to a more traditional approach.[7]

| Parameter | Traditional Leuckart Reaction | Improved Leuckart Reaction (with SiO₂) |

| Starting Material | Benzophenone | Benzophenone |

| Reagents | Formamide, Anhydrous Formic Acid | Formamide, SiO₂ Catalyst |

| Reaction Time | >8 hours | 3-4 hours |

| Crude Intermediate Yield | Not specified (86.14% product after 3 hrs) | 96-98% |

| Final Product | This compound | This compound |

| Final Yield | Not specified | ~80.3% |

| Final Purity (HPLC) | Not specified | ≥99.9% |

Experimental Workflow Visualization

The overall process for the synthesis, from starting materials to the final purified product, is illustrated in the workflow diagram below.

Caption: Figure 2: Experimental Workflow for Benzhydrylamine HCl Synthesis.

Conclusion

The Leuckart reaction remains a viable and effective method for the industrial-scale synthesis of this compound. Traditional protocols, while effective, are often hampered by long reaction times.[5][7] Modern optimizations, such as the incorporation of a silica catalyst or the precise control of reactant molar ratios, can dramatically shorten synthesis duration to as little as 15 minutes for the initial step while significantly improving yields and maintaining high product purity.[6][7][10] These advancements make the Leuckart reaction a more efficient and economical choice for pharmaceutical manufacturing and drug development applications.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]

- 6. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 7. CN107089918B - Preparation method of this compound - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

The Versatility of Benzhydrylamine Hydrochloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrylamine hydrochloride and its derivatives are pivotal reagents in organic synthesis, serving as foundational scaffolds for pharmaceuticals, versatile protecting groups, and effective chiral auxiliaries. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, with a focus on its application in solid-phase peptide synthesis (SPPS), its utility as a protecting group for amines and other functionalities, and its application in asymmetric synthesis. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory and development settings.

Introduction

Benzhydrylamine, a primary amine bearing two phenyl groups on the alpha-carbon, and its hydrochloride salt, are valued for their unique steric and electronic properties. The bulky benzhydryl group can impart specific stereochemical control, offer robust protection that is cleavable under defined acidic conditions, and serve as a core structural motif in a variety of biologically active molecules.[1][2][3] This guide will systematically detail the major applications of this compound in organic synthesis.

Benzhydrylamine Resins in Solid-Phase Peptide Synthesis (SPPS)

Benzhydrylamine resins, such as 4-methylbenzhydrylamine (MBHA) resin, are extensively used for the synthesis of peptide amides via Fmoc- or Boc-based solid-phase strategies.[4][5][6] The benzhydrylamine linker provides a stable anchor for the growing peptide chain that can be cleaved under strong acidic conditions to yield a C-terminal amide.

General Workflow for Fmoc-Based SPPS on Benzhydrylamine Resin

The synthesis of a peptide on a benzhydrylamine resin follows a cyclical process of deprotection, coupling, and washing.

Experimental Protocols

Protocol 2.2.1: Standard Fmoc-SPPS Cycle on MBHA Resin

-

Resin Swelling: Swell 1 g of MBHA resin (typical loading: 0.5-1.0 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat for another 10 minutes.

-

Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

-

Amino Acid Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF. Add diisopropylethylamine (DIEA) (6 eq.) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin as in step 3.

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.[7][8]

Protocol 2.2.2: Cleavage of Peptide from MBHA Resin using TFMSA

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry under vacuum for at least 3 hours.[5]

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of trifluoromethanesulfonic acid (TFMSA)/trifluoroacetic acid (TFA)/thioanisole (1:10:1 v/v/v). Cool the mixture in an ice bath.

-

Cleavage Reaction: Place 250 mg of the dried peptide-resin in a round-bottom flask. Add the pre-cooled cleavage cocktail. Stir the mixture at room temperature for 90-120 minutes.

-

Peptide Precipitation: Filter the resin and wash with a small amount of TFA. Combine the filtrates and add to 10 volumes of cold diethyl ether to precipitate the peptide.

-

Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.[5]

Quantitative Data for Peptide Synthesis on Benzhydrylamine Resin

| Parameter | Value/Condition | Typical Yield | Reference(s) |

| Resin Loading | 0.5 - 1.0 mmol/g | N/A | [9] |

| Coupling Reagents | HBTU/HOBt/DIEA | >99% per cycle | [10] |

| DIC/HOBt | >98% per cycle | [10] | |

| Cleavage Cocktail | TFMSA/TFA/Thioanisole | 60-80% | |

| HF/Anisole | 50-70% | ||

| HBr/TFA | Variable | [11] |

Benzhydrylamine as a Protecting Group

The benzhydryl (Bzh) group is a valuable protecting group for amines, thiols, and amides due to its steric bulk and its stability under basic and nucleophilic conditions. It is readily cleaved by strong acids.[12]

Protection and Deprotection Strategy

Experimental Protocols

Protocol 3.2.1: N-Benzhydrylation of an Amine

-

Reaction Setup: To a solution of the primary amine (1 eq.) in a suitable solvent (e.g., acetonitrile or DCM), add benzhydryl bromide (1.1 eq.) and a non-nucleophilic base such as DIEA (1.5 eq.).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3.2.2: Deprotection of a N-Benzhydryl Amine

-

Reaction Setup: Dissolve the N-benzhydryl protected amine in a suitable solvent such as DCM.

-

Deprotection: Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM) and stir at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

-

Isolation: Dissolve the residue in a minimal amount of solvent and precipitate the deprotected amine salt by adding cold diethyl ether.

Quantitative Data for Benzhydryl Protection and Deprotection

| Substrate | Protection Conditions | Protection Yield | Deprotection Conditions | Deprotection Yield | Reference(s) |

| Uracil | Benzhydryl bromide, K₂CO₃, DMF | 85-95% | 10% Triflic acid in TFA, 0°C | Quantitative | [12] |

| Various Amines | Benzhydrylamine as aminating agent | 60-95% | H₂SO₄ | 70-90% | [13] |

Benzhydrylamine as a Chiral Auxiliary

Benzhydrylamine can be utilized as a chiral auxiliary to induce stereoselectivity in various chemical transformations, most notably in the Strecker synthesis of α-amino acids.[14] The bulky benzhydryl group effectively shields one face of the intermediate imine, directing the nucleophilic attack to the opposite face.

Asymmetric Strecker Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Comparative multiple synthesis of fifty linear peptides: evaluation of cotton carrier vs. T bag-benzhydrylamine resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 14. pubs.acs.org [pubs.acs.org]

Benzhydrylamine Hydrochloride: A Technical Guide to its Applications in Advanced Material Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrylamine hydrochloride, a versatile organic compound, is emerging as a significant component in the field of material science. Traditionally recognized for its role in pharmaceutical synthesis, its unique structural attributes are now being leveraged to enhance the performance of various materials. This technical guide explores the core applications of this compound in material science, with a particular focus on its role in polymer chemistry. We will delve into its use as a modifying agent to improve the thermal and mechanical properties of polymers, providing an overview of the synthetic approaches, and presenting available quantitative data. This document serves as a comprehensive resource, offering detailed experimental protocols and conceptual frameworks for researchers and professionals working at the intersection of chemistry, material science, and drug development.

Introduction

This compound (C₁₃H₁₄ClN) is a white to off-white crystalline powder known for its stability and solubility.[1] While its primary applications have historically been in the synthesis of pharmaceuticals, such as antihistamines and antidepressants, its utility in material science is a growing area of interest.[1] The benzhydryl group, with its two phenyl rings attached to a single carbon atom, imparts unique steric and electronic properties that can be exploited to modify and enhance material characteristics. In material science, benzhydrylamine and its derivatives are being explored for their potential to improve the thermal stability and mechanical strength of polymers.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 1,1-Diphenylmethylamine hydrochloride | [1] |

| CAS Number | 5267-34-5 | [1] |

| Molecular Formula | C₁₃H₁₃N·HCl | [1] |

| Molecular Weight | 219.71 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (Titration) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Applications in Polymer Science

The incorporation of benzhydrylamine into polymer structures can significantly influence their macroscopic properties. The bulky benzhydryl group can introduce rigidity and hinder chain mobility, which often translates to enhanced thermal stability and altered mechanical responses.

Improvement of Thermal and Mechanical Properties

This compound serves as a precursor to benzhydrylamine, which can be integrated into polymer backbones or used as a pendant group. The presence of the bulky diphenylmethyl group can increase the glass transition temperature (Tg) of polymers by restricting the rotational freedom of the polymer chains. This enhancement in thermal stability is critical for applications in high-temperature environments.

While specific quantitative data for polymers modified with this compound is not extensively available in public literature, the principle is well-established for polymers containing bulky side groups. The general expectation is an increase in thermal degradation temperature and an improvement in mechanical strength, such as tensile strength and modulus.

Benzhydrylamine-Type Resins for Solid-Phase Synthesis

A notable application of benzhydrylamine in polymer science is in the preparation of benzhydrylamine resins. These resins are crucial in solid-phase peptide synthesis, a cornerstone of drug discovery and development. The benzhydrylamine moiety serves as a cleavable linker to which amino acids can be attached and subsequently cleaved to yield peptide amides.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of benzhydrylamine-containing materials. These are intended as a starting point for researchers, and specific conditions will need to be optimized for particular polymer systems.

Synthesis of this compound

A common method for the synthesis of this compound is the Leuckart reaction, starting from benzophenone and formamide. The addition of a catalyst such as silicon dioxide has been shown to significantly shorten the reaction time and improve the yield.

Reaction Scheme:

Caption: Synthesis of this compound via Leuckart Reaction.

Protocol:

-

Reaction Setup: In a reaction vessel, combine benzophenone and formamide.

-

Catalysis: Introduce silicon dioxide as a catalyst to the reaction mixture.

-

Heating: Heat the mixture to a temperature typically above 180°C for 3-4 hours.

-

Hydrolysis: After the initial reaction, the intermediate N-formylbenzhydrylamine is hydrolyzed using hydrochloric acid.

-

Purification: The resulting this compound can be purified by recrystallization to achieve high purity (≥99.9%).

Table 2: Typical Reaction Parameters for this compound Synthesis

| Parameter | Value |

| Reactants | Benzophenone, Formamide |

| Catalyst | Silicon Dioxide (100-300 mesh) |

| Reaction Time | 3-4 hours |

| Yield (Crude) | 96-98% |

| Purity (HPLC) | ≥ 96.5% |

| Yield (Purified) | 80% |

| Purity (Purified) | ≥ 99.9% |

Conceptual Workflow for Polymer Modification

The incorporation of benzhydrylamine into a polymer matrix, for instance, as a curing agent for an epoxy resin or as a monomer in polyimide synthesis, follows a general workflow. The hydrochloride salt is typically neutralized to the free amine before use in polymerization reactions.

References

The Cornerstone of Modern Pharmaceuticals: A Technical Guide to Benzhydrylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of benzhydrylamine hydrochloride, a vital intermediate in the synthesis of numerous pharmaceutical agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role in the development of therapeutic compounds.

Discovery and Historical Context

The history of benzhydrylamine is intrinsically linked to the development of amine synthesis in the late 19th century. While a specific date for the initial synthesis of this compound is not definitively documented, its conceptual origins can be traced to the pioneering work of German chemist Rudolf Leuckart. In 1885, Leuckart discovered a method for the reductive amination of aldehydes and ketones using formamide or ammonium formate, a reaction now famously known as the Leuckart reaction.[1][2][3] This reaction provided a novel and accessible route to a wide range of amines, including the synthesis of benzhydrylamine from benzophenone.

The Leuckart reaction, which involves heating the carbonyl compound at high temperatures (typically 120-165°C or higher) with the nitrogen source, laid the foundational chemical principles for the production of benzhydrylamine.[3] Over the years, the Leuckart reaction has been refined and adapted, solidifying its place as a key transformation in organic synthesis and, by extension, in the history of compounds like benzhydrylamine.[2][4] The hydrochloride salt, a stable and more easily handled form of the amine, would have been a logical and straightforward derivative prepared shortly after the amine itself for purification and pharmaceutical formulation purposes.

Physicochemical Properties

Benzhydrylamine and its hydrochloride salt possess distinct physicochemical properties that are crucial for their application in synthesis and drug formulation. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of Benzhydrylamine

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | [5] |

| Molecular Weight | 183.25 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Melting Point | 12 °C (lit.) | [5] |

| Boiling Point | 295 °C (lit.) | [5] |

| Density | 1.063 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.595 (lit.) | [5] |

| Solubility | Miscible with chloroform, dimethylsulfoxide, and methanol. Slightly miscible with water. | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClN | [6] |

| Molecular Weight | 219.71 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | ≥ 98% (Titration) | [6] |

| Storage Conditions | Store at 0-8 °C | [6] |

| Solubility | Soluble in water, ethanol, chloroform, and DMSO. | [6][7][8] |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of benzhydrylamine are the Leuckart reaction and the reduction of benzophenone oxime. The resulting benzhydrylamine can then be readily converted to its hydrochloride salt.

Leuckart Reaction of Benzophenone

This method involves the reductive amination of benzophenone with formamide or ammonium formate.

Materials:

-

Benzophenone

-

Formamide (or Ammonium Formate)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzophenone and an excess of formamide (or ammonium formate).

-

Heat the mixture to a high temperature (typically 160-190°C) and maintain reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a concentrated solution of hydrochloric acid to the reaction mixture and heat to hydrolyze the intermediate N-formylbenzhydrylamine.

-

After hydrolysis, cool the mixture and make it alkaline by the addition of a sodium hydroxide solution to liberate the free benzhydrylamine.

-

Extract the benzhydrylamine into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic extract with water and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain crude benzhydrylamine.

-

To prepare the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent.

-

The this compound will precipitate as a white solid.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reduction of Benzophenone Oxime

This two-step synthesis involves the formation of benzophenone oxime followed by its reduction to benzhydrylamine.

Step 1: Synthesis of Benzophenone Oxime

Materials:

-

Benzophenone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol (95%)

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve benzophenone in 95% ethanol in a round-bottom flask.[9]

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.[9]

-

Add the aqueous hydroxylamine solution to the ethanolic solution of benzophenone.

-

Heat the mixture to reflux for a short period (e.g., 5-10 minutes).[9]

-

Cool the reaction mixture and pour it into a dilute solution of hydrochloric acid.[9]

-

The benzophenone oxime will precipitate as a white solid. Collect the solid by filtration, wash thoroughly with water, and dry.[9]

Step 2: Reduction of Benzophenone Oxime to Benzhydrylamine

Materials:

-

Benzophenone oxime

-

Reducing agent (e.g., Sodium Borohydride, or a biocatalyst like Bacillus cereus)

-

Suitable solvent (e.g., methanol or ethanol)

-

Water

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide solution (for workup)

-

Organic solvent (e.g., dichloromethane)

Procedure (using Sodium Borohydride):

-

Dissolve benzophenone oxime in a suitable alcohol solvent, such as methanol, in a reaction flask.[10][11]

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions.[10][11]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the mixture with hydrochloric acid and then make it basic with a sodium hydroxide solution to liberate the free amine.

-

Extract the benzhydrylamine with an organic solvent like dichloromethane.

-

Dry the organic layer, filter, and evaporate the solvent to yield benzhydrylamine.

-

The hydrochloride salt can be prepared as described in the Leuckart reaction protocol.

Role in Drug Development and Relevant Signaling Pathways

Benzhydrylamine serves as a crucial scaffold for a variety of pharmacologically active molecules. Its derivatives are found in antihistamines, central nervous system (CNS) stimulants, and other therapeutic agents.[6]

Antihistamines: Diphenhydramine

Diphenhydramine, a first-generation antihistamine, is a well-known derivative of benzhydrylamine. It functions as an inverse agonist at the H1 histamine receptor.[12][13] By binding to the H1 receptor, it prevents the action of histamine, thereby alleviating allergic symptoms such as itching, swelling, and redness.[14] Due to its ability to cross the blood-brain barrier, it also exerts sedative effects by acting on central H1 receptors.[12]

Caption: Diphenhydramine's Mechanism of Action

CNS Stimulants: Modafinil

Modafinil, a wakefulness-promoting agent, is another important drug derived from the benzhydryl scaffold. Its mechanism of action is complex and multifaceted.[15][16] A primary action of modafinil is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain.[16][17] This effect is thought to contribute significantly to its wake-promoting properties. Additionally, modafinil influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, and activates orexin and histamine pathways, further promoting wakefulness.[15][16][17][18]

References

- 1. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]

- 5. Benzhydrylamine | 91-00-9 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Benzydamine hydrochloride | 132-69-4 [chemicalbook.com]

- 9. CN104450813A - Synthesis method for benzhydrylamine - Google Patents [patents.google.com]

- 10. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 11. zenodo.org [zenodo.org]

- 12. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Modafinil? [synapse.patsnap.com]

- 17. greendoor.org [greendoor.org]

- 18. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Benzhydrylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzhydrylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | Multiplet | 10H | Aromatic protons (C₆H₅)₂ |

| ~5.50 | Singlet | 1H | Methine proton (-CH) |

| ~8.50 - 9.50 (broad) | Singlet | 3H | Ammonium protons (-NH₃⁺) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 145 | Quaternary aromatic carbons (ipso-C) |

| ~125 - 130 | Aromatic carbons (-CH) |

| ~60 | Methine carbon (-CH) |

Note: The chemical shifts for the hydrochloride salt, particularly for the protons near the amine group, will be downfield compared to the free amine due to the electron-withdrawing effect of the ammonium group.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3200 | Strong, Broad | N-H stretch (ammonium salt) |

| 3030 | Medium | Aromatic C-H stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C bending |

| ~1500 | Medium | N-H bend (ammonium salt) |

| 700 - 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Note: Under typical electron ionization (EI) mass spectrometry conditions, this compound will be analyzed as the free base, benzhydrylamine.

| m/z | Relative Intensity | Assignment |

| 183 | Moderate | [M]⁺ (Molecular ion of benzhydrylamine) |

| 182 | Moderate | [M-H]⁺ |

| 167 | Strong | [M-NH₂]⁺ (Loss of amino radical) |

| 106 | Base Peak | [C₇H₅NH]⁺ (Tropylium-like ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O)). The choice of solvent is crucial as the acidic protons of the ammonium group are exchangeable and may not be observed in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Spectral width: -2 to 12 ppm

-

Pulse sequence: Standard single pulse

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Spectral width: 0 to 200 ppm

-

Pulse sequence: Proton-decoupled single pulse

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks to the corresponding nuclei in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of benzhydrylamine.

Methodology:

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of amines is often characterized by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses described above.

An In-depth Technical Guide on the Solubility and Stability of Benzhydrylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of benzhydrylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[1] Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratories. Furthermore, it outlines a systematic approach to evaluating the stability of this compound under various stress conditions, in accordance with ICH guidelines.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | 1,1-Diphenylmethylamine hydrochloride | [1] |

| CAS Number | 5267-34-5 | [1] |

| Molecular Formula | C₁₃H₁₃N·HCl | [1] |

| Molecular Weight | 219.71 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 293-295 °C | [2] |

| Storage Conditions | 0-8 °C | [1] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The free base, benzhydrylamine, is described as being miscible with chloroform, dimethyl sulfoxide (DMSO), and methanol, and slightly miscible with water.[2] It has been noted that this compound can be crystallized from water.[2]

For drug development and formulation purposes, it is crucial to determine the equilibrium solubility in a range of pharmaceutically relevant solvents and across different pH values. The following sections provide a detailed protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, phosphate buffers of various pH, ethanol, methanol, etc.)

-

Thermostatic shaking water bath or incubator

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Seal the containers to prevent solvent evaporation.

-

Place the containers in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at different intervals until the concentration of the solute in the solution remains constant.[4]

-

After equilibration, allow the samples to stand at the same temperature to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample from the clear supernatant. For viscous or finely dispersed solids, centrifugation may be necessary to separate the solid phase.[5]

-

Immediately filter the sample using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL.

Data Presentation: The determined solubility data should be recorded in a structured format as shown in Table 2.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous solutions) |

| Purified Water | 25 | Data to be determined | To be measured |

| 0.1 M HCl | 25 | Data to be determined | ~1 |

| Phosphate Buffer | 25 | Data to be determined | 7.4 |

| Ethanol | 25 | Data to be determined | N/A |

| Methanol | 25 | Data to be determined | N/A |

| Other Solvents | As required | Data to be determined | As applicable |

Visualization of the Solubility Determination Workflow

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Stability Profile

This compound is reported to be stable under high temperature, high humidity, and illumination, particularly in comparison to its free base form which has poor stability.[6] To comprehensively understand its stability and identify potential degradation products, forced degradation (stress testing) studies are essential. These studies are a crucial component of developing stability-indicating analytical methods.[7]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are readily detectable without being overly complex.[8]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

1. Acid Hydrolysis:

- Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl).

- Store the solution at an elevated temperature (e.g., 60 °C) for a specified period.

- Withdraw samples at various time points, neutralize with a suitable base, dilute to the target concentration, and analyze by HPLC.

2. Base Hydrolysis:

- Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH).

- Maintain the solution at room temperature or a slightly elevated temperature.

- Withdraw samples at different time intervals, neutralize with a suitable acid, dilute, and analyze by HPLC.

3. Oxidative Degradation:

- Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

- Keep the solution at room temperature and protected from light.

- Monitor the degradation over time by taking samples, quenching the reaction if necessary, diluting, and analyzing by HPLC.

4. Thermal Degradation (Solid State):

- Place a sample of solid this compound in a calibrated oven at an elevated temperature (e.g., 70 °C).

- Analyze the sample at predetermined time points.

5. Photostability:

- Expose a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

- A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

- Analyze both the exposed and control samples after the exposure period.

Analysis of Stressed Samples: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all process-related impurities and any newly formed degradation products. A photodiode array (PDA) detector is useful for assessing peak purity and for obtaining UV spectra of the degradation products, which can aid in their identification.

Data Presentation: The results of the forced degradation studies should be summarized in a table, as shown in Table 3.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions (Concentration, Temperature, Duration) | % Degradation | Number of Degradants | Observations (e.g., Major Degradant RRT) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Data to be determined | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH, 25 °C, 8h | Data to be determined | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂, 25 °C, 24h | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solid) | 70 °C, 7 days | Data to be determined | Data to be determined | Data to be determined |

| Photostability | ICH Q1B conditions | Data to be determined | Data to be determined | Data to be determined |

Visualization of the Forced Degradation Workflow

Caption: General workflow for conducting forced degradation (stress testing) studies.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While published quantitative data is scarce, the detailed experimental protocols provided herein will enable researchers and drug development professionals to generate the necessary data to support formulation development, process optimization, and regulatory submissions. A thorough understanding of these fundamental properties is paramount for the successful application of this compound in the pharmaceutical industry.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. database.ich.org [database.ich.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fda.gov [fda.gov]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Benzhydrylamine hydrochloride CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzhydrylamine hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in the development of various therapeutic agents.

Core Chemical Information

This compound is a white to off-white crystalline powder.[1] It serves as a crucial building block in the synthesis of a variety of organic molecules and is particularly noted for its role as a key intermediate in the production of antihistamines and other pharmaceuticals.[1][2][3]

Quantitative Chemical Data

The following table summarizes the key quantitative data for benzhydrylamine and its hydrochloride salt.

| Property | Benzhydrylamine | This compound |

| CAS Number | 91-00-9 | 5267-34-5[1] |

| Molecular Formula | C₁₃H₁₃N[4][5] | C₁₃H₁₃N·HCl[1] |

| Molecular Weight | 183.25 g/mol [4] | 219.71 g/mol [1][4] |

| Melting Point | 12 °C (lit.)[6] | 293 °C[4] |

| Boiling Point | 295 °C (lit.)[6] | Not applicable |

| Density | 1.063 g/mL at 25 °C (lit.)[6] | Not available |

| Refractive Index | n20/D 1.595 (lit.)[6] | Not available |

| Purity | >97.0% (GC)(T) | ≥ 98% (Titration)[1] |

| Appearance | Liquid | White to off-white crystalline powder[1] |

| Solubility | Slightly miscible with water. Miscible with chloroform, dimethylsulfoxide, and methanol.[6] | Sparingly soluble in cold water.[4] |

Synthetic Pathways and Experimental Protocols

This compound is synthesized through various methods. Below are detailed protocols for two common synthetic routes.

Improved Leuckart Reaction

A preparation method for this compound involves an improved Leuckart reaction, which demonstrates high yield and purity suitable for industrial production.[7]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 100g of benzophenone, 148g of formamide, and 10g of 200-300 mesh chromatographic silica gel.[7]

-

Reaction Conditions: Heat the mixture to a temperature of 185-190 °C and maintain the reaction for 3 hours.[7]

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with area normalization to confirm the conversion of the benzophenone starting material. A successful reaction should show the product at approximately 96.43% and the benzophenone raw material at 0.02%.[7]

-

Work-up: After the reaction is complete, cool the reaction liquid. Add water and stir to disperse the mixture uniformly.[7]

-

Isolation: Filter the resulting solid, wash it, and then dry it to obtain N-formyl-benzhydrylamine.

-

Hydrolysis: The crude N-formyl-benzhydrylamine is then hydrolyzed using hydrochloric acid to yield this compound.

-

Purification: The resulting this compound can be purified by a single recrystallization to achieve a purity of not less than 99.9%.[7]

Synthesis via Benzophenone Oxime Reduction

Another common method involves the reduction of benzophenone oxime.[8] This method can be carried out using chemical reducing agents or, as a greener alternative, through biotransformation.[8]

Experimental Protocol (Chemical Reduction):

-

Oximation: Dissolve 10g of benzophenone and 6g of hydroxylamine hydrochloride in 20mL of 95% ethanol in a reaction flask with stirring. Gradually add 11g of solid sodium hydroxide.[6][8]

-

Reaction Conditions: Heat the reaction mixture to 88°C for 2 hours.[6][8]

-

Isolation of Oxime: Pour the reaction mixture into a dilute hydrochloric acid solution to precipitate a white solid. Filter to obtain benzophenone oxime with a yield of approximately 99%.[6][8]

-

Reduction: The benzophenone oxime is then reduced to benzhydrylamine. A variety of reducing agents can be used, including sodium borohydride, metallic sodium, or zinc powder.[7] A specific method involves boiling benzophenone oxime with zinc dust and ammonia.[4]

-

Formation of Hydrochloride Salt: The resulting benzhydrylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Applications in Pharmaceutical Synthesis

Benzhydrylamine and its derivatives are integral to the synthesis of numerous biologically active compounds.[2][3] The diarylmethylamine unit is a common scaffold in drugs with diverse activities, including anticancer, antimalarial, antiviral, and antihistaminic properties.[2][3]

Role as an Intermediate for Antihistamines

This compound is a key precursor for the synthesis of first-generation antihistamines such as meclizine, hydroxyzine, and cetirizine.[2][3] The general synthetic approach involves the alkylation of the benzhydrylamine core.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzhydrylamine [drugfuture.com]

- 5. Benzhydrylamine | C13H13N | CID 7036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzhydrylamine | 91-00-9 [chemicalbook.com]

- 7. CN107089918B - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN104450813A - Synthesis method for benzhydrylamine - Google Patents [patents.google.com]

The Versatility of Benzhydrylamine: A Technical Guide to its Application in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzhydrylamine, a primary amine featuring a diphenylmethyl group, serves as a crucial and versatile building block in the synthesis of a wide array of complex molecules with significant applications in medicinal chemistry and materials science. Its unique structural motif is a common feature in numerous biologically active compounds, including anticancer, antiviral, and antihistamine agents. This technical guide provides an in-depth overview of the synthetic methodologies employing benzhydrylamine, quantitative data for key reactions, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Synthetic Methodologies and Applications

The benzhydrylamine core can be incorporated into larger molecular frameworks through various synthetic strategies, including metal-catalyzed cross-coupling reactions, multicomponent reactions, and enantioselective transformations. These methods offer access to a diverse range of structurally complex molecules with tailored biological activities.

Key Synthetic Transformations

Several powerful synthetic methods have been developed to utilize benzhydrylamine and its derivatives as building blocks:

-

Copper-Catalyzed Desulfonylative Amination: This method allows for the synthesis of benzhydryl amines from readily available benzhydryl sulfones and various amines. The reaction is catalyzed by copper salts and proceeds through a proposed Cu-carbene intermediate.

-

Rhodium(I)-Catalyzed Enantioselective Arylation: Chiral benzhydrylamine derivatives can be synthesized with high enantioselectivity using Rh(I)-catalyzed addition of arylboronic acids to N-diphenylphosphinyl (N-DPP)-protected aldimines. This method is particularly useful for the synthesis of optically active pharmaceutical ingredients.

-

Organocatalytic N-Alkylation of Indoles: In this approach, aza-para-quinone methides, generated in situ, act as alkylating agents for indoles in the presence of a chiral phosphoric acid catalyst, leading to the formation of N-alkylated indole derivatives with high enantioselectivity.

Applications in Drug Discovery and Development

The benzhydrylamine scaffold is a key component in several marketed drugs and clinical candidates, highlighting its importance in pharmaceutical research.

-

Anticancer Agents: Benzhydrylamine derivatives have been investigated as potent anticancer agents. For instance, certain derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are overexpressed in various cancers and contribute to inflammation-driven tumorigenesis.

-

Aromatase Inhibitors: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Benzhydrylamine-containing molecules have been designed as effective aromatase inhibitors.

-

Antiviral Agents: Analogues of chlorcyclizine, a first-generation antihistamine containing a benzhydrylpiperazine core, have been identified as potent inhibitors of the Hepatitis C Virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.

-

Central Nervous System (CNS) Agents: Modafinil, a wakefulness-promoting agent, features a benzhydrylsulfinylacetamide structure, demonstrating the utility of benzhydryl-containing scaffolds in targeting CNS disorders.

-

Antifungal Agents: Bifonazole, an imidazole-based antifungal agent, is synthesized from a benzhydrol derivative, showcasing the application of this building block in the development of anti-infective therapies.

Quantitative Data for Key Synthetic Reactions

The following tables summarize quantitative data for selected synthetic transformations involving benzhydrylamine and its derivatives.

| Reaction Type | Catalyst/Reagent | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Reference |

| Cu-Catalyzed Desulfonylative Amination | CuCl (20 mol %), LiOtBu (3.0 equiv) | Benzhydryl sulfone | Various amines | Benzhydryl amine derivatives | 43-95 | N/A | [1] |

| Rh(I)-Catalyzed Enantioselective Arylation | [Rh(cod)Cl]2 / Chiral Diene Ligand | N-DPP-protected aldimine | Phenylboronic acid | N-DPP-protected (R)-benzhydrylamine | 95 | 98 | [2] |

| Organocatalytic N-Alkylation of Indoles | Chiral Phosphoric Acid (10 mol %) | Indole | Aza-para-quinone methide | N-benzhydryl-indole derivative | 85-98 | 90-97 | [3] |

Table 1: Summary of Key Synthetic Reactions

| Compound/Drug | Target | IC50 / EC50 | Cell Line / Assay | Reference |

| Chlorcyclizine Analogue | HCV NS5B Polymerase | 1.1 - 4.8 µM | HCV replicon | [4] |

| Bifonazole Derivative | Trichophyton rubrum | 0.125 - 32 µg/mL (MIC) | Antifungal assay | [5] |

Table 2: Biological Activity of Benzhydrylamine-Derived Molecules

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key complex molecules derived from benzhydrylamine.

Synthesis of Modafinil

Modafinil can be synthesized from benzhydrol through a multi-step process:

-

Synthesis of Benzhydrylthioacetic Acid: A mixture of diphenylmethanol (benzhydrol) and thiourea is heated under reflux with hydrobromic acid. The resulting isothiouronium salt is then reacted with chloroacetamide to yield diphenylmethylthioacetamide. Hydrolysis of the acetamide furnishes benzhydrylthioacetic acid.[6]

-

Amidation: The benzhydrylthioacetic acid is converted to its acid chloride using thionyl chloride, followed by reaction with ammonia to produce 2-(benzhydrylsulfanyl)acetamide.[7]

-

Oxidation: The final step involves the oxidation of the sulfide to a sulfoxide using hydrogen peroxide in acetic acid to yield modafinil.[6]

Synthesis of Bifonazole

Bifonazole synthesis involves the following key steps:

-

Friedel-Crafts Acylation: Biphenyl undergoes a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 4-phenylbenzophenone.[8]

-

Reduction: The ketone is then reduced to the corresponding alcohol, (biphenyl-4-yl)(phenyl)methanol, using a reducing agent such as sodium borohydride.[8]

-

Chlorination: The alcohol is converted to the benzhydryl chloride derivative using a chlorinating agent like thionyl chloride.[9]

-

N-Alkylation: Finally, the benzhydryl chloride is reacted with imidazole to yield bifonazole.[8]

Synthesis of a Chlorcyclizine Analogue

A representative synthesis of a chlorcyclizine analogue is described below:

-

Reductive Amination: 4-Chlorobenzophenone is reacted with 1-methylpiperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to directly form the chlorcyclizine analogue.[10][11] Alternatively, the 4-chlorobenzophenone can first be reduced to the corresponding benzhydrol, which is then converted to the chloride and subsequently reacted with 1-methylpiperazine.[12]

Visualizations

The following diagrams, generated using the DOT language, illustrate key biological signaling pathways and a representative experimental workflow relevant to the application of benzhydrylamine derivatives.

Biological Signaling Pathways

Experimental Workflow

Conclusion